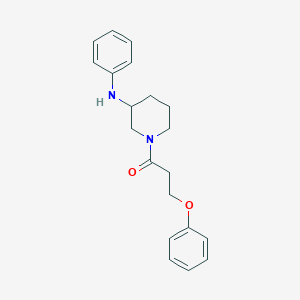![molecular formula C14H13N3O3 B6006748 5-(4-hydroxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6006748.png)
5-(4-hydroxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-hydroxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione, also known as HPPD, is a chemical compound that has gained significant attention in scientific research. HPPD has been found to have potential therapeutic applications due to its unique chemical structure and mechanism of action.
作用機序
5-(4-hydroxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione exerts its therapeutic effects by inhibiting the activity of 4-hydroxyphenylpyruvate dioxygenase (5-(4-hydroxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione), an enzyme involved in the biosynthesis of tyrosine and phenylalanine. By inhibiting 5-(4-hydroxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione, 5-(4-hydroxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione reduces the production of reactive oxygen species (ROS) and inflammatory cytokines, thereby protecting neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
5-(4-hydroxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of ROS and inflammatory cytokines, increase the levels of antioxidant enzymes, and improve mitochondrial function. 5-(4-hydroxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has also been found to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
5-(4-hydroxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. It has also been found to exhibit low toxicity and high bioavailability, making it a promising candidate for in vivo studies. However, 5-(4-hydroxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has some limitations for lab experiments. Its mechanism of action is not fully understood, and its therapeutic potential needs to be further validated in clinical trials.
将来の方向性
Several future directions can be explored in 5-(4-hydroxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione research. First, the mechanism of action of 5-(4-hydroxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione needs to be further elucidated to better understand its therapeutic potential. Second, the efficacy and safety of 5-(4-hydroxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione need to be evaluated in clinical trials to determine its potential as a therapeutic agent for neurological disorders. Third, the development of novel 5-(4-hydroxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione analogs with improved pharmacokinetic and pharmacodynamic properties can be explored to enhance its therapeutic potential. Finally, the use of 5-(4-hydroxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione as a tool for studying the role of oxidative stress and inflammation in neurological disorders can be further investigated.
Conclusion:
In conclusion, 5-(4-hydroxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione is a promising compound with potential therapeutic applications in neurological disorders. Its unique chemical structure and mechanism of action make it an attractive candidate for further research. While there are still limitations and challenges to overcome, the future directions of 5-(4-hydroxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione research offer exciting possibilities for the development of novel therapeutic agents for neurological disorders.
合成法
5-(4-hydroxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione can be synthesized through a multistep process involving the reaction of 4-hydroxybenzaldehyde with ethyl acetoacetate, followed by cyclization and reduction. The resulting product is then subjected to further chemical reactions to obtain 5-(4-hydroxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione in high yield and purity.
科学的研究の応用
5-(4-hydroxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
5-(4-hydroxyphenyl)-2-methyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-7-15-13-12(14(20)16-7)10(6-11(19)17-13)8-2-4-9(18)5-3-8/h2-5,10,18H,6H2,1H3,(H2,15,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNBERKQFHPLSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(CC(=O)N2)C3=CC=C(C=C3)O)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-imino-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B6006671.png)
![2-(3-methoxyphenyl)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6006677.png)
![3-ethoxy-4-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6006682.png)
![2-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6006686.png)
![1-{3-[({[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}amino)methyl]-2-pyridinyl}-3-piperidinol](/img/structure/B6006689.png)
![1-[4-(3-chlorophenyl)-1-piperazinyl]-3-[(1,1-dimethyl-2-propyn-1-yl)oxy]-2-propanol hydrochloride](/img/structure/B6006691.png)
![5-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6006702.png)
![ethyl 2-anilino-5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6006722.png)
![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-methylpiperidine](/img/structure/B6006740.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B6006746.png)
![N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide](/img/structure/B6006749.png)

![N-methyl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6006760.png)
